molecular formula C13H18O4 B8341300 (3,5-Dimethoxyphenyl)(tetrahydrofuran-3-yl)methanol

(3,5-Dimethoxyphenyl)(tetrahydrofuran-3-yl)methanol

Cat. No.: B8341300
M. Wt: 238.28 g/mol
InChI Key: ZJPLIZJRCSNUAK-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)(tetrahydrofuran-3-yl)methanol is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-(oxolan-3-yl)methanol

InChI

InChI=1S/C13H18O4/c1-15-11-5-10(6-12(7-11)16-2)13(14)9-3-4-17-8-9/h5-7,9,13-14H,3-4,8H2,1-2H3

InChI Key

ZJPLIZJRCSNUAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C2CCOC2)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium turnings (8.5 g, 0.35 mol) are activated by stirring at room temperature overnight under argon and suspended in anhydrous tetrahydrofuran (60 ml). 10 ml of a solution of 3,5-dimethoxychlorobenzene (60.4 g, 0.35 mol) in anhydrous tetrahydrofuran (75 mL) is added, followed by a crystal of iodine, and the mixture is placed in an ultrasonic bath for 10 minutes. A further 10 mL of the solution of 3,5-dimethoxychlorobenzene in tetrahydrofuran is added and reaction is heated at 80° C. for 1 h. The remainder of the starting material is added dropwise to the reaction mixture at 80° C. over 50 minutes, then heating is continued at 80° C. for a further 30 minutes. The reaction mixture is cooled to below room temperature in an ice/water bath and a solution of tetrahydrofuran-3-carbaldehyde (35 g, 0.35 mol) in anhydrous tetrahydrofuran (35 mL) is added dropwise over 30 minutes. Once the addition is complete, the reaction mixture is stirred at room temperature overnight. The reaction mixture is decanted and 2M aqueous hydrochloric acid is carefully added to the decanted solution, until the pH of the reaction mixture reaches pH 1. The reaction mixture is extracted with ethyl acetate (4×100 mL) and the organic extracts are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered and the filtrate concentrated in vacuo. The residue is purified by column chromatography on silica gel to give (3,5-dimethoxyphenyl)(tetrahydrofuran-3-yl)methanol as a yellow oil.
Quantity
8.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
60.4 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
35 g
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
solvent
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six

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